Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PSB-12379 is an inhibitor of ecto-5’-nucleotidase (CD73; Kis = 2.21 and 9.03 nM for the recombinant human and rat enzyme, respectively). It is selective for CD73 over human nucleoside triphosphate diphosphohydrolase 1 (NTPDase 1), -2, and -3, ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1), -2, and -3 (Kis = >10,000 nM for all), as well as the purinergic P2Y1 and P2Y12 receptors at 10 µM. PSB-12379 inhibits CD73 in isolated human serum with a Ki value of 18.8 nM. PSB-12379 is a potent and selective ecto-5′-Nucleotidase (CD73) Inhibitor (Human eN Ki = 2.21 nM; rat eN Ki = 9.03 nM). PSB-12379 displayed high selectivity versus other ecto-nucleotidases (NTPDase 1−3 and NPP 1−3) and ADP-activated P2Y (P2Y1 and P2Y12) receptors. PBS-12379 represents the most potent eN inhibitor known to date, showing high selectivity and metabolic stability. The ecto-5′-Nucleotidase (eN, CD73) catalyzes the hydrolysis of extracellular AMP to adenosine. eN inhibitors have potential for use as cancer therapeutics.
PSB-1584 is a Potent Agonist of the Orphan G Protein-Coupled Receptor 84 (GPR84). GPR84, a Gi protein-coupled receptor that is activated by medium-chain (hydroxy)fatty acids, appears to play an important role in inflammation, immunity, and cancer.
Pyridoclax, also known as MR29072, is a potent and selective Mcl-1 inhibitor. Without cytotoxic activity when administered as a single agent, pyridoclax induced apoptosis in combination with Bcl-xL-targeting siRNA or with ABT-737 in ovarian, lung, and mesothelioma cancer cells. Bcl-xL and Mcl-1 cooperate to protect cancer cells against apoptosis and their concomitant inhibition leads to massive apoptosis even in the absence of chemotherapy. Whereas Bcl-xL inhibitors are now available, Mcl-1 inhibition, required to sensitize cells to Bcl-xL-targeting strategies, remains problematic.
Pyridostigmine bromide is a pyridinium salt. Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection. As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function. Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count.
Pyridostigmine Bromide is the bromide salt form of pyridostigmine, a quaternary ammonium carbamate derivative and a acetylcholinesterase inhibitor. Pyridostigmine bromide binds reversibly to acetylcholinesterase active sites in the peripheral nervous system, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses and facilitates transmission of impulses across the neuromuscular junction. Mediated through muscarinic receptors, this agent increases contraction of bronchial and intestinal smooth muscle and the exocrine glands secretions, while it causes paralysis of the skeletal muscles mediated through nicotinic receptors. In addition, pyridostigmine is used as a reversible blocking agent to prevent organophosphates from binding to the acetylcholinesterase receptors and thereby protect the nervous system from the effects of nerve agents such as Soman. A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. See also: Pyridostigmine (has active moiety).